Uridine, 3'-azido-3'-deoxy-

Description

Historical Context within Nucleoside Analog Research

The exploration of nucleoside analogs as therapeutic agents has a rich history, with initial successes paving the way for the synthesis and investigation of compounds like 3'-Azido-3'-deoxyuridine (B13995833). The foundational concept involves modifying the sugar or base components of natural nucleosides to create molecules that can interfere with cellular or viral processes. nih.gov A pivotal moment in this field was the discovery that modifications at the 3'-position of the sugar ring could lead to potent biological activity. nih.gov

This led to the development of "chain terminators," a class of nucleoside analogs that, once incorporated into a growing DNA or RNA strand, prevent further elongation. nih.gov The success of early 2',3'-dideoxy nucleosides spurred further research into other 3'-modified analogs. nih.gov It was within this environment of discovery that 3'-azido-substituted nucleosides, including the well-known HIV drug 3'-azido-3'-deoxythymidine (AZT or Zidovudine), emerged as a promising area of investigation. nih.govscilit.comresearchgate.nettandfonline.com The synthesis and study of 3'-Azido-3'-deoxyuridine are a direct extension of this line of research, aimed at exploring the therapeutic potential of various azido-modified nucleosides.

Significance in Medicinal and Bioorganic Chemistry

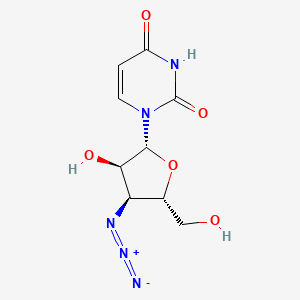

The significance of 3'-Azido-3'-deoxyuridine in medicinal and bioorganic chemistry is multifaceted. Its structural similarity to natural uridine (B1682114) allows it to be recognized by cellular enzymes, while the 3'-azido group confers unique chemical reactivity and biological properties.

One of the key areas of its importance is in the synthesis of other modified nucleosides and oligonucleotides. nih.gov The azido (B1232118) group serves as a versatile chemical handle for various conjugation reactions, most notably "click chemistry." This includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.com These reactions allow for the efficient and specific labeling of DNA and RNA with fluorescent tags, biotin (B1667282), or other moieties for diagnostic and research purposes. researchgate.net

Furthermore, 3'-Azido-3'-deoxyuridine and its derivatives have been investigated for their potential as anticancer and antiviral agents. medchemexpress.combiosynth.com The underlying principle of their action often relies on their ability to be converted within the cell into their triphosphate form, which can then inhibit DNA or RNA polymerases, leading to the termination of nucleic acid synthesis. scilit.com The study of such compounds contributes to a deeper understanding of enzyme-substrate interactions and the development of more selective and potent therapeutic agents. scilit.com

General Classification and Structural Features as a Nucleoside Derivative

3'-Azido-3'-deoxyuridine is classified as a dideoxynucleoside analog. Structurally, it consists of a uracil (B121893) base attached to a modified ribose sugar. The defining feature of this compound is the replacement of the hydroxyl group (-OH) at the 3'-position of the ribose sugar with an azido group (-N3). biosynth.com This modification is critical to its function as a potential chain terminator in nucleic acid synthesis.

The presence of the azido group also significantly impacts the molecule's chemical properties, such as its lipophilicity, compared to its natural counterpart, uridine. nih.gov This alteration can influence how the compound is transported across cell membranes. nih.gov

Below is a table summarizing the key structural and chemical properties of 3'-Azido-3'-deoxyuridine.

| Property | Value |

| Chemical Formula | C9H11N5O5 biosynth.com |

| Molecular Weight | 269.21 g/mol biosynth.com |

| CAS Number | 70580-88-0 biosynth.com |

| Key Structural Features | Uracil base, 3'-azido-3'-deoxyribose sugar |

| Classification | Pyrimidine (B1678525) nucleoside analog, Dideoxynucleoside analog |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCHXWMHQMQKW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432866 | |

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70580-88-0 | |

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 3 Azido 3 Deoxyuridine

Established Synthetic Routes for 3'-Azido-3'-deoxynucleosides

The synthesis of 3'-azido-3'-deoxynucleosides, including the uridine (B1682114) variant, has been approached through various established chemical pathways. These methods often involve the modification of natural nucleosides or the construction of the molecule from sugar and base precursors.

An effective synthetic route for 3'-azido-3'-deoxyuridine (B13995833) has been described, starting from uridine. One common strategy involves the transformation of thymidine (B127349) into an anhydro intermediate. For instance, a one-pot transformation can convert thymidine into 2,3'-anhydro-5'-O-(4-methoxybenzoyl)-thymidine. This key intermediate can then undergo ring-opening with an azide (B81097) ion, followed by deprotection of the 5'-hydroxyl group to yield the desired 3'-azido-3'-deoxynucleoside. researchgate.net A similar strategy can be adapted for uridine.

Another established method begins with 5-fluoro-2'-deoxyuridine, which is converted into a 2,3'-anhydro intermediate. This intermediate is then subjected to a reaction with an azide source to introduce the azido (B1232118) group at the 3' position. researchgate.net These synthetic approaches are designed to be adaptable for producing various 3'-substituted 3'-deoxynucleosides. nih.gov

The synthesis of both D- and L-stereoisomers of 3'-azido-3'-deoxynucleosides is critical for exploring their stereospecific biological activities. Researchers have developed strategies to produce these enantiomers, often starting from chiral precursors. sioc-journal.cnresearchgate.net One approach utilizes orthogonally protected 3'-azido-3'-deoxy-D- and L-ribosides as key intermediates. sioc-journal.cnresearchgate.net These intermediates can then be glycosylated with a variety of heterocyclic bases, including pyrimidines like uracil (B121893), to yield the final D- and L-nucleoside analogs. sioc-journal.cnresearchgate.net

A stereospecific total synthesis for the related compound, 3'-azido-3'-deoxythymidine (AZT), has been reported starting from crotonaldehyde. ucla.edu In this method, the crucial chirality is introduced via a Sharpless epoxidation, a technique that readily allows for the production of intermediates for both the D- and L-series of the final product. ucla.edu This general strategy highlights a pathway that can be adapted for the synthesis of D- and L-3'-azido-3'-deoxyuridine.

Table 1: Synthetic Strategies for D- and L-3'-Azido-3'-deoxynucleosides

| Starting Material | Key Intermediate/Reaction | Target Product Series | Reference |

| D-Xylose | Orthogonally protected D-riboside | D-Nucleosides | sioc-journal.cnresearchgate.net |

| L-Arabinose (example) | Orthogonally protected L-riboside | L-Nucleosides | sioc-journal.cnresearchgate.net |

| Crotonaldehyde | Sharpless epoxidation | D- and L-Nucleosides | ucla.edu |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. While specific one-pot syntheses for 3'-azido-3'-deoxyuridine are part of broader multi-step processes, related one-pot transformations are well-documented. For example, the conversion of thymidine into 2,3'-anhydro-5'-O-(4-methoxybenzoyl)-thymidine can be achieved in a single pot, which is a key step before the azide introduction. researchgate.net

Furthermore, highly efficient one-pot methods have been developed for the synthesis of 5'-azido-5'-deoxyribonucleosides using readily available reagents under mild conditions. mdpi.com These methods, which often avoid problematic reagents like those used in the Mitsunobu reaction, can be adapted for modifications at other positions of the sugar ring. mdpi.com The development of a true one-pot synthesis for 3'-azido-3'-deoxyuridine from a simple precursor remains an area of interest, with existing multi-step syntheses often incorporating one-pot transformations for key intermediate steps. researchgate.net

Precursor Role in Oligonucleotide Synthesis

3'-Azido-3'-deoxyuridine is a valuable precursor for creating building blocks used in the automated synthesis of modified oligonucleotides. The 3'-azido group is an essential functional handle that can be readily converted to a 3'-amino group, which is required for the formation of non-natural internucleosidic linkages.

3'-Azido-3'-deoxynucleosides serve as precursors for the synthesis of building blocks for guanidine-linked RNA analogs (RNG). nih.govresearchgate.net The 3'-azido group can be reduced to a 3'-amino group, which is then used to form a guanidinium (B1211019) linkage between nucleosides. This modification introduces a positive charge to the oligonucleotide backbone, which can influence its binding properties and cellular uptake. mdpi.com The synthesis of these monomers is a critical step for producing RNGs for various research applications. nih.govmdpi.com

The compound 3'-azido-3'-deoxyuridine is a crucial starting material for the synthesis of oligonucleotide N3'→P5' phosphoramidates. nih.gov In this class of oligonucleotide analogs, the natural 3'-oxygen atom in the phosphodiester backbone is replaced by a nitrogen atom. This modification confers resistance to nuclease degradation and can enhance the stability of duplexes formed with complementary RNA strands. oup.comnih.gov

The synthesis of these phosphoramidates requires monomers with a 3'-amino group. oup.com 3'-Azido-3'-deoxyuridine is an ideal precursor because the azido group can be efficiently reduced to the required 3'-amino functionality. google.com This conversion is typically achieved through methods like catalytic hydrogenation. google.comoup.com The resulting 3'-amino-3'-deoxyuridine (B3279999) monomer can then be incorporated into oligonucleotides on a solid support using automated synthesis protocols. oup.com

Table 2: Application of 3'-Azido-3'-deoxyuridine in Oligonucleotide Synthesis

| Oligonucleotide Analog | Key Linkage | Role of 3'-Azido-3'-deoxyuridine | Reference |

| Guanidine-Linked RNA (RNG) | Guanidinium | Precursor to the 3'-amino nucleoside for backbone formation. | nih.govmdpi.com |

| N3'→P5' Phosphoramidates | N3'→P5' Phosphoramidate | Precursor to the 3'-amino nucleoside for creating the nitrogen-phosphorus bond. | nih.govoup.comnih.gov |

Chemical Derivatization and Analog Generation

The chemical derivatization of 3'-Azido-3'-deoxyuridine is a key strategy for generating a library of analogs with potentially enhanced biological activities. These modifications primarily target the 3'- and 5'-positions of the sugar moiety and the heterocyclic base.

The azide group at the 3'-position of 3'-Azido-3'-deoxyuridine is a versatile functional group that can be readily converted into other substituents. A common transformation is the reduction of the azide to an amine, yielding 3'-amino-3'-deoxyuridine. This conversion is a critical step in the synthesis of various 3'-substituted analogs. For instance, new 5-substituted 3'-azido and 3'-amino derivatives of 2'-deoxyuridine (B118206) have been synthesized and evaluated for their biological properties. nih.gov The reduction of the 3'-azido group to a 3'-amino group is a key transformation that enables further derivatization. nih.govacs.org

Synthetic approaches have been developed that are adaptable for the general synthesis of 3'-substituted 3'-deoxynucleosides. nih.gov These methods provide pathways to a variety of analogs, including those with modifications at the 3'-position. For example, to potentially reduce the toxicity of potent anti-HIV nucleosides like AZT, analogs such as 3'-azido-2',3'-dideoxy-5-hydroxymethyluridine have been synthesized. researchgate.net

The following table summarizes some key 3'-substituted analogs derived from 3'-Azido-3'-deoxyuridine and their synthetic precursors.

| Precursor Compound | Resulting 3'-Substituted Analog | Key Transformation | Reference |

| 3'-Azido-2',3'-dideoxyuridine (B1200160) | 3'-Amino-2',3'-dideoxyuridine | Reduction of azide to amine | nih.govacs.org |

| 3'-Azido-2',3'-dideoxyuridine | 3'-Azido-2',3'-dideoxy-5-hydroxymethyluridine | Hydroxymethylation of the uracil base | researchgate.net |

| 3'-Azido-3'-deoxythymidine | 3'-α- nih.govCurrent time information in Bangalore, IN.medchemexpress.comtriazol-3'-deoxythymidine analogs | Huisgen cycloaddition | nih.gov |

Modifications at the 5'-position of the sugar moiety of 3'-Azido-3'-deoxyuridine and related nucleosides have been explored to generate novel analogs. A one-pot synthesis method has been reported for the efficient production of 5'-azido-5'-deoxyribonucleosides of various bases, including uridine. mdpi.com This method provides a tractable alternative to other synthetic routes like the Mitsunobu reaction. mdpi.com The synthesis involves the reaction of a protected nucleoside with triphenylphosphine, carbon tetrabromide, and sodium azide in anhydrous DMF. mdpi.com

For instance, the synthesis of 5'-azido-2',5'-dideoxyuridine (B8305447) nucleosides can be achieved by first treating the starting nucleoside with tosyl chloride in pyridine, followed by reaction with sodium azide in DMF. researchgate.net Furthermore, intramolecular thermal reactions of 5'-azido-5'-deoxyuridine (B8641899) derivatives have been studied, leading to the regio- and stereospecific synthesis of reversed nucleosides. nii.ac.jp The synthesis of photoactive DNA has been accomplished using 5-azido-2'-deoxyuridine-5'-triphosphate, which is produced from a 5-azido-deoxyuridine compound. google.com

The table below outlines examples of structural modifications at the 5'-position.

| Starting Material | 5'-Modified Product | Reagents and Conditions | Reference |

| 2',3'-O-Isopropylideneuridine | 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine | PPh3, CBr4, NaN3 in anhydrous DMF, 90°C | mdpi.com |

| 2'-deoxyuridine derivative | 5'-azido-2',5'-dideoxyuridine | a) TsCl, Py, 0-5°C; b) NaN3, DMF, 100°C | researchgate.net |

| 5-vinyl-3',5'-di-O-protected-2'-deoxyuridines | 5-(1-azidovinyl)-2'-deoxyuridine | a) BrN3 addition; b) HBr elimination with t-BuOK | cdnsciencepub.com |

| Uridine | 5'-Azido-5'-deoxy-uridine | CBr4, PPh3, NaN3 (one-pot) | researchgate.net |

The core structure of 3'-Azido-3'-deoxyuridine can be altered by modifying the pyrimidine (B1678525) base or by replacing it with other heterocyclic systems, including purines. sioc-journal.cnresearchgate.net Synthetic strategies have been developed to produce a wide range of these derivatives. For example, orthogonally protected 3'-azido-3'-deoxy-D/L-ribosides have been successfully glycosylated with various pyrimidine, pyridine, and purine-related heterocyclic bases. sioc-journal.cnresearchgate.net This approach has led to the synthesis of novel compounds such as 3'-azido-3'-deoxy-6-azauridine, 4-deoxyuridine, 2-thiouridine, and 3-deazauridine (B583639) derivatives. sioc-journal.cn

The synthesis of various 5-substituted 3'-azido and 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine (B1670253) has also been reported. nih.govacs.org Additionally, C4 modifications of silyl-protected thymidine and 3'-azido-2',3'-dideoxythymidine (AZT) have been achieved through amide activation with BOP reagent, leading to C4-substituted derivatives. nih.gov Methods for synthesizing pyrano[2,3-d]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidines have also been established. nih.govmdpi.com

The following table provides examples of such derivatives.

| Base Compound | Type of Derivative | Examples of Synthesized Derivatives | Reference |

| 3'-Azido-3'-deoxy-D/L-ribosides | Pyrimidine, Pyridine, and Purine (B94841) Analogs | 3'-Azido-3'-deoxy-6-azauridine, 4-deoxyuridine, 2-thiouridine, 3-deazauridine | sioc-journal.cnresearchgate.net |

| 2'-deoxyuridine, 2'-deoxycytidine | 5-Substituted Pyrimidine Analogs | 5-fluoro, 5-bromo, and 5-iodo derivatives | nih.govacs.org |

| Thiobarbituric acid, malononitrile, p-chlorobenzaldehyde | Pyrano[2,3-d]pyrimidine derivatives | Fused heterocyclic ring systems | nih.gov |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Pyrazolo[3,4-d]pyrimidine derivatives | Alkylated derivatives at various positions | mdpi.com |

Integration into Click Chemistry

The azide functionality of 3'-Azido-3'-deoxyuridine makes it an ideal component for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.

3'-Azido-3'-deoxyuridine and its analogs serve as key azide-containing reagents in click chemistry reactions. medchemexpress.commedchemexpress.commedchemexpress.com The terminal azide group readily participates in cycloaddition reactions with alkyne-containing molecules. This property is exploited for various applications, including the labeling of nucleic acids and the synthesis of complex molecular architectures. biosynth.com For example, 3'-Azido-3'-deoxyuridine can react with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cycloalkynes like DBCO or BCN via strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.commedchemexpress.com

Other azido-nucleoside derivatives, such as 3'-azido-3'-deoxythymidine (AZT), are also utilized as starting materials for synthesizing new analogs via click chemistry. nih.gov The versatility of the azide group allows for the creation of diverse libraries of modified nucleosides.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction where 3'-Azido-3'-deoxyuridine and its analogs are frequently employed. This reaction facilitates the formation of a stable triazole linkage between an azide-functionalized nucleoside and an alkyne-containing molecule. medchemexpress.commedchemexpress.commedchemexpress.com The CuAAC reaction is known for its high yields and specificity, forming only the 1,4-disubstituted triazole isomer. acs.org

This methodology has been used to synthesize a variety of novel compounds, including:

Triazole-linked nucleoside dimers : These are formed by reacting an azido-nucleoside with an alkyne-modified nucleoside. researchgate.net

Double-headed nucleosides : In these structures, an additional nucleobase is attached to the primary nucleoside via a triazole linker. beilstein-journals.org

Modified oligonucleotides : Click chemistry allows for the ligation of DNA and RNA strands and the attachment of labels. mdpi.com

Polymer monoliths for chromatography : A poly(3'-azido-3'-deoxythymidine-co-propargyl methacrylate-co-pentaerythritol triacrylate) monolithic column was prepared using a one-pot process combining free radical polymerization and a CuAAC reaction. nih.gov

The CuAAC reaction has proven to be a powerful tool for creating complex nucleoside-based structures with potential applications in medicinal chemistry and biotechnology. nih.govbeilstein-journals.org

Applications in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The azide group at the 3'-position of 3'-azido-3'-deoxyuridine serves as a chemical handle for various conjugation and labeling applications, most notably through cycloaddition reactions. One of the most significant of these is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent modification of biomolecules in complex biological environments, including living cells, without the need for a toxic copper catalyst. nih.gov

3'-Azido-3'-deoxyuridine is recognized as a reagent for click chemistry, capable of participating in SPAAC reactions. medchemexpress.com The reaction involves the [3+2] cycloaddition between the terminal azide of the uridine analog and a strained alkyne, such as a cyclooctyne (B158145) derivative. nih.gov This process proceeds efficiently under physiological conditions without a catalyst, a critical advantage for in vivo applications. nih.gov Commonly used strained alkynes for this purpose include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) derivatives. medchemexpress.commedchemexpress.com The reaction between the azide-modified nucleoside and an alkyne-tagged molecule results in the formation of a stable triazole linkage. jenabioscience.comfiu.edu

Research into azido-containing nucleosides demonstrates their utility for monitoring biological processes like DNA and RNA synthesis. jenabioscience.com While studies often focus on nucleobase modifications, the principles are directly applicable to sugar-modified nucleosides like 3'-azido-3'-deoxyuridine. For instance, research on 5-azidouridine has shown that SPAAC reactions with various cyclooctynes can be completed in aqueous solutions at ambient temperature, with reaction times ranging from just a few minutes to a couple of hours. fiu.edu These reactions often proceed to quantitative yields, forming triazole products that can be inherently fluorescent, enabling their use in cellular imaging without requiring a secondary fluorogenic reporter. fiu.edu

The SPAAC reaction involving azido-nucleosides enables the attachment of a wide array of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, for detection and purification purposes. jenabioscience.comfiu.edu The lack of cytotoxicity associated with the catalyst-free SPAAC protocol makes it a superior choice for studying dynamic processes within living systems. nih.gov

Interactive Table: SPAAC Reactions with Azido-Nucleosides

| Azide Reagent | Strained Alkyne Partner | Application | Key Finding | Reference |

| 3'-Azido-3'-deoxyuridine | Molecules with DBCO or BCN groups | General Click Chemistry, Biomolecule Labeling | Can undergo catalyst-free SPAAC reactions. | medchemexpress.com |

| 3'-Azido-3'-deoxyguanosine | Molecules with DBCO or BCN groups | General Click Chemistry, Biomolecule Labeling | Serves as a click chemistry reagent for SPAAC. | medchemexpress.com |

| Azide-containing Nucleosides (General) | Strained Alkynes (e.g., DBCO) | DNA/RNA Synthesis Monitoring | Enables labeling with reporter molecules via Cu(I)-free SPAAC. | jenabioscience.com |

| 5-Azidouridine | Cyclooctynes (fused cyclopropyl, dibenzyl, monofluorocyclooctyne) | Live Cell Imaging | Reaction is rapid (<5 min) and quantitative, producing fluorescent triazole products. | fiu.edu |

Cellular and Molecular Mechanisms of Action Preclinical Studies

Cellular Uptake and Transport Mechanisms

The initial step in the mechanism of action of 3'-azido-3'-deoxyuridine (B13995833) is its transport across the cell membrane. As a nucleoside analog, it is expected to utilize the same transport mechanisms as endogenous nucleosides.

Equilibrative nucleoside transporters (ENTs) are a family of transmembrane proteins that facilitate the bidirectional movement of purine (B94841) and pyrimidine (B1678525) nucleosides across cellular membranes. nih.govwikipedia.org This transport is not dependent on sodium gradients and moves substrates down their concentration gradient. nih.gov The human ENT family comprises four members: hENT1, hENT2, hENT3, and hENT4. wikipedia.orgmdpi.com Both hENT1 and hENT2 are well-characterized for their broad selectivity, transporting a wide range of natural nucleosides and various nucleoside analog drugs used in antiviral and anticancer therapies. wikipedia.orgresearchgate.net While specific studies on the transport of 3'-azido-3'-deoxyuridine by ENTs are not extensively detailed in the available literature, the structural similarity to endogenous nucleosides strongly suggests that these transporters are the primary route for its cellular entry. For instance, the related thymidine (B127349) analog, 3'-azido-3'-deoxythymidine (zidovudine), is known to be transported by ENT2. researchgate.net

The transport of nucleosides and their analogs into cells can occur through either sodium-dependent concentrative nucleoside transporters (CNTs) or sodium-independent equilibrative nucleoside transporters (ENTs). nih.gov The ENTs represent the principal sodium-independent pathway. nih.gov This mode of transport is crucial for the uptake of nucleoside analogs in many cell types. Studies on other nucleoside analogs have confirmed that transport via ENTs is a key determinant of their intracellular concentration and, consequently, their therapeutic efficacy. wikipedia.org Although direct evidence for 3'-azido-3'-deoxyuridine is limited, it is anticipated to follow this sodium-independent transport mechanism, consistent with other nucleoside analogs.

Intracellular Metabolic Activation

Following cellular uptake, 3'-azido-3'-deoxyuridine must undergo a series of phosphorylation steps to be converted into its pharmacologically active triphosphate metabolite. This metabolic activation is catalyzed by host cell nucleoside and nucleotide kinases.

The first and often rate-limiting step in the activation of nucleoside analogs is the addition of a phosphate (B84403) group to the 5'-hydroxyl position, forming a nucleoside monophosphate. researchgate.net This reaction is catalyzed by nucleoside kinases. Research on the closely related compound, 3'-azido-2',3'-dideoxyuridine (B1200160), has shown that it serves as a substrate for thymidine kinase. nih.gov In comparative studies with 3'-azido-3'-deoxythymidine using extracts from human peripheral blood mononuclear cells, 3'-azido-2',3'-dideoxyuridine was found to be phosphorylated, albeit with a lower affinity for thymidine kinase than its thymidine counterpart. nih.gov The apparent Michaelis-Menten constant (Km) for 3'-azido-2',3'-dideoxyuridine was significantly higher than that for 3'-azido-3'-deoxythymidine, indicating a weaker interaction with the enzyme. nih.gov However, the maximal rate of phosphorylation (Vmax) for the uridine (B1682114) analog was comparable to, or even slightly higher than, that of the thymidine analog. nih.gov

| Compound | Apparent Km (µM) | Maximal Rate of Phosphorylation (% of Thymidine) |

|---|---|---|

| 3'-azido-2',3'-dideoxyuridine | 67 | 40% |

| 3'-azido-3'-deoxythymidine | 1.4 | 30% |

| Thymidine | 7.0 | 100% |

Data derived from studies on 3'-azido-2',3'-dideoxyuridine in human peripheral blood mononuclear cell extracts. nih.gov

Once the monophosphate is formed, it is further phosphorylated by nucleoside monophosphate kinases to the diphosphate (B83284), and subsequently by nucleoside diphosphate kinases to the active triphosphate form. nih.gov This sequential phosphorylation is essential for the biological activity of the compound. Studies have confirmed the formation of 3'-azido-2',3'-dideoxyuridine-5'-triphosphate in cells, which was identified as a potent and selective inhibitor of viral reverse transcriptases. nih.gov Although the formation of the di- and triphosphate metabolites of 3'-azido-3'-deoxythymidine is known to be a relatively slow process within the cell, it is the accumulation of the triphosphate form that is critical for its mechanism of action. nih.gov

The phosphorylation of nucleoside analogs can be influenced by the presence of endogenous nucleosides, which compete for the same activating enzymes. This competition can impact the rate of formation of the active triphosphate metabolite. For example, 3'-azido-2',3'-dideoxyuridine has been shown to act as a competitive inhibitor of thymidine phosphorylation. nih.gov In cell extracts, it inhibited the phosphorylation of thymidine with an apparent inhibition constant (Ki) of 290 µM. nih.gov This indicates that high intracellular concentrations of the natural substrate, thymidine, could potentially reduce the activation of the uridine analog. Similarly, studies on 3'-azido-3'-deoxythymidine have demonstrated that thymidine suppresses its phosphorylation in human mononuclear cells, which is consistent with the principle of competitive inhibition. nih.govnih.gov Conversely, uridine was found to have no significant effect on the phosphorylation of 3'-azido-3'-deoxythymidine. nih.gov

| Inhibitor | Apparent Ki (µM) |

|---|---|

| 3'-azido-2',3'-dideoxyuridine | 290 |

| 3'-azido-3'-deoxythymidine | 3.4 |

Data reflects the competitive inhibition of thymidine phosphorylation in human peripheral blood mononuclear cell extracts. nih.gov

Biochemical Pathway Interactions

Impact on Nucleic Acid Synthesis and Elongation

Uridine, 3'-azido-3'-deoxy-, a nucleoside analog, primarily exerts its cellular effects after intracellular phosphorylation to its triphosphate form. This active metabolite acts as a competitive inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses. By competing with natural deoxynucleotides, it leads to the termination of the elongating DNA chain. nih.govdroracle.ai This mechanism is central to its antiviral activity. nih.gov

While its most prominent action is on reverse transcriptase, related azido-nucleosides have also been shown to interact with other enzymes involved in nucleic acid metabolism. For instance, 2'-deoxy-2'-azidocytidine has been found to inhibit ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. researchgate.net This inhibition leads to a depletion of the deoxyribonucleotide pool, thereby indirectly hindering DNA synthesis. researchgate.net Furthermore, certain 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) nucleoside 5'-triphosphate derivatives have demonstrated inhibitory effects on DNA-dependent RNA polymerase from Escherichia coli. nih.gov

It is important to note that the cellular context can influence the impact on nucleic acid synthesis. For example, in human T lymphoid cells (CCRF-CEM), 3'-azido-3'-deoxythymidine (AZT) was found to cause a temporary block in the S phase of the cell cycle, which was associated with fluctuations in deoxynucleoside triphosphate pools. nih.gov

Interference with Protein Glycosylation Pathways

Protein glycosylation is a critical post-translational modification that affects protein folding, stability, and function. nih.govresearchgate.net This process involves the enzymatic attachment of oligosaccharides (glycans) to proteins, primarily occurring in the endoplasmic reticulum and Golgi apparatus. itmedicalteam.pl One of the major types of glycosylation is N-linked glycosylation, where a glycan is attached to the nitrogen atom of an asparagine residue. wikipedia.org

Preclinical studies have revealed that the monophosphate form of the related compound, 3'-azido-3'-deoxythymidine (AZT), can potently inhibit protein glycosylation. nih.gov This inhibition is not due to an effect on the enzymes that attach the sugars but rather results from direct competition with pyrimidine-sugars for their transport into the Golgi membranes. nih.gov The transport of these sugar donors is essential for the elongation of glycan chains on proteins. By interfering with this transport, 3'-azido-3'-deoxythymidine monophosphate disrupts the normal glycosylation process. nih.gov This interference with a fundamental cellular process may contribute to the cytotoxic effects observed with this class of compounds. nih.gov

Modulation of Telomerase Activity (in context of related compounds)

Telomerase is a reverse transcriptase enzyme that is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division. nih.gov However, in the vast majority of cancer cells, telomerase is reactivated, allowing for unlimited proliferation. nih.gov

The related compound, 3'-azido-3'-deoxythymidine (AZT), has been shown to inhibit telomerase activity in various cancer cell lines, including ovarian cancer cells (HO-8910). nih.gov As a nucleoside analog, AZT, after being converted to its triphosphate form, can be incorporated into the telomeric DNA by telomerase. This incorporation leads to the termination of telomere elongation. nih.gov The inhibition of telomerase activity by AZT is both time- and dose-dependent. nih.gov By disrupting telomere maintenance, AZT can inhibit the proliferation of cancer cells and induce apoptosis. nih.gov This suggests that targeting telomerase could be a viable therapeutic strategy for cancer. nih.gov

| Cell Line | Compound | Effect on Telomerase | Outcome |

| HO-8910 (Ovarian Cancer) | 3'-azido-3'-deoxythymidine (AZT) | Significant inhibition | Reduced cell viability, apoptosis induction |

Cellular Response Induction (in context of related compounds)

Cell Cycle Perturbation and Synchronization

The cell cycle is a tightly regulated process that governs cell division and proliferation. mdpi.com It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). mdpi.com The S phase is when DNA replication occurs. mdpi.com

The related compound, 3'-azido-3'-deoxythymidine (AZT), has been observed to cause a transient and reversible synchronization of cells in the S phase of the cell cycle. nih.gov In studies with WiDr human colon carcinoma cells, exposure to AZT led to a significant increase in the percentage of cells in the S phase. nih.gov This S-phase arrest, however, was found to be cytostatic rather than cytotoxic at the concentrations tested. nih.gov The cells were able to actively synthesize DNA while arrested in the S phase. nih.gov This effect was not limited to colon cancer cells, as it was observed in a majority of human tumor cell lines tested. nih.gov The ability of AZT to synchronize cells in the S phase has been explored for potential therapeutic benefits in combination with other anticancer agents that are more effective against cells in a specific phase of the cell cycle. nih.gov

| Cell Line | Compound | Concentration | Effect on Cell Cycle |

| WiDr (Human Colon Carcinoma) | 3'-azido-3'-deoxythymidine (AZT) | 50 µM | 62% of cells in S phase |

| WiDr (Human Colon Carcinoma) | 3'-azido-3'-deoxythymidine (AZT) | 200 µM | 82% of cells in S phase |

| Jurkat (Human T lymphocyte) | Aphidicolin (control) | Dose-dependent | G1/S phase boundary arrest |

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. It is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. researchgate.net

The related compound, 3'-azido-3'-deoxythymidine (AZT), has been shown to induce apoptosis in various cell types, including lymphoma cells and ovarian cancer cells. nih.gov In HO-8910 ovarian cancer cells, treatment with AZT resulted in morphological changes characteristic of apoptosis and a detectable apoptotic peak in cell cycle analysis. nih.gov The induction of apoptosis is a key mechanism by which AZT inhibits the proliferation of cancer cells. nih.gov

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.net The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. researchgate.net The intrinsic pathway is initiated by various intracellular stresses, which lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. researchgate.net Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to cell death. researchgate.net While the precise apoptotic signaling pathways activated by 3'-azido-3'-deoxyuridine and its related compounds are still under investigation, their ability to induce this form of cell death is a significant aspect of their cellular activity. nih.gov

Inhibition of Cellular Proliferation

Preclinical studies have extensively documented the inhibitory effects of 3'-azido-3'-deoxythymidine (AZT), a nucleoside analog, on the proliferation of various cell types, particularly cancer cell lines and hematopoietic progenitor cells. The primary mechanism underlying this antiproliferative activity involves the disruption of DNA synthesis, leading to cell cycle arrest and reduced cell division.

Research has demonstrated that AZT exerts a dose-dependent and time-dependent suppression of cell growth. nih.gov For instance, in studies involving normal human bone marrow, AZT was shown to inhibit the proliferation of erythroid, granulocyte/macrophage, and primitive hematopoietic stem cells. nih.gov The sensitivity to AZT varied among different progenitor cells, with erythroid progenitors being particularly susceptible. nih.gov

In the context of cancer cell lines, AZT has been shown to produce a cytostatic, rather than cytotoxic, effect at certain concentrations, meaning it halts cell proliferation without immediately killing the cells. nih.gov This effect is often transient and reversible. nih.gov The compound's ability to interfere with the cell cycle is a key aspect of its antiproliferative action. Exposure of cancer cells to AZT can lead to a synchronization of cells in the S phase of the cell cycle, a period when DNA is actively synthesized. nih.gov

Detailed Research Findings

Studies on the human colon tumor cell line HCT-8 revealed that the cytotoxicity of AZT is linked to the intracellular concentration of its triphosphate form (AZTTP) and its subsequent incorporation into DNA. nih.gov An increase in the concentration of AZT in the culture medium leads to higher levels of AZT nucleotide pools and greater incorporation of AZT into the cellular DNA. nih.gov

In the human promyelocytic leukemia cell line HL60, treatment with AZT resulted in a concentration-dependent prolongation of the cell-doubling time. nih.gov This was accompanied by an abnormal cell cycle distribution, characterized by an increased percentage of cells in the S phase and a decreased percentage in the G1 phase. nih.gov These findings suggest that AZT-induced disturbances in DNA synthesis are a significant factor in its toxic effects on proliferating cells. nih.gov

Furthermore, investigations into the human ovarian cancer cell line HO-8910 showed that AZT can effectively inhibit telomerase activity, an enzyme crucial for the proliferation of many cancer cells. nih.gov This inhibition of telomerase activity was found to be both time- and dose-dependent and correlated with the inhibition of cell proliferation. nih.gov The mechanism involves AZT acting as a chain terminator after being incorporated into DNA, which disrupts cell stability and growth. nih.govnih.gov

The antiproliferative effects of AZT are summarized in the following tables, showcasing its impact on cell cycle and doubling time in different human cell lines.

Table 1: Effect of 3'-azido-3'-deoxythymidine (AZT) on the Doubling Time of HL60 Cells

| AZT Concentration (µM) | Average Doubling Time (hours) |

|---|---|

| 0 | 51.1 |

| 5 | 65.7 |

| 10 | 69.0 |

| 100 | 76.3 |

Data sourced from a 72-hour study on the HL60 human leukemia cell line. nih.gov

Table 2: Effect of 3'-azido-3'-deoxythymidine (AZT) on S Phase Synchronization in WiDr Cells

| AZT Concentration (µM) | Percentage of Cells in S Phase (%) |

|---|---|

| 0 (Control) | 36 ± 2 |

| 50 | 62 ± 3 |

| 200 | 82 ± 4 |

Data from a study on the WiDr human colon carcinoma cell line following 24 hours of exposure to AZT. nih.gov

Table 3: Inhibitory Concentrations of 3'-azido-3'-deoxythymidine (AZT) in Various Human Cell Lines

| Cell Type | Parameter | Concentration (µM) |

|---|---|---|

| HCT-8 (Colon Tumor) | IC50 (5-day exposure) | 55 |

| Erythroid Progenitor Cells | Half-maximal inhibition | 1-5 |

| Nonerythroid Progenitor Cells | Half-maximal inhibition | 20-40 |

IC50 represents the concentration at which 50% of cell growth is inhibited. nih.govnih.gov

Preclinical Research Applications and Therapeutic Potential in Vitro and in Vivo Models

Antiviral Research Modalities

The exploration of 3'-azido-3'-deoxyuridine (B13995833) and its related compounds as antiviral agents has been a significant area of research, particularly in the context of retroviruses.

The mechanism of action for azido-nucleoside analogs is well-established through studies of related compounds, most notably 3'-azido-3'-deoxythymidine (AZT). These compounds typically require intracellular phosphorylation to their triphosphate form to become active. This active metabolite then acts as a competitive inhibitor of reverse transcriptase, a critical enzyme for retroviruses like the human immunodeficiency virus (HIV). nih.gov

The triphosphate form of AZT, for instance, is a potent competitive inhibitor of HIV reverse transcriptase. In vitro studies have demonstrated that the erythro isomer of 3'-azido-3'-deoxythymidine triphosphate competitively inhibits the HIV reverse transcriptase with a Ki value of 0.0022 µM. nih.gov This inhibition is specific to the incorporation of the corresponding natural nucleotide, in this case, dTMP. nih.gov The Km value for the natural substrate, dTTP, was found to vary between 0.7 µM and 1.7 µM. nih.gov The high affinity of the azido-nucleoside triphosphate for the viral enzyme compared to the natural substrate underscores its inhibitory potential.

Upon incorporation into the growing viral DNA chain, the 3'-azido group prevents the formation of the subsequent 5',3'-phosphodiester bond, leading to chain termination. pharmacology2000.com This abrupt halt in DNA synthesis is a key factor in the inhibition of viral replication. pharmacology2000.com While direct inhibitory concentrations for 3'-azido-3'-deoxyuridine against HIV reverse transcriptase are not as extensively documented in publicly available literature, its structural similarity to AZT suggests a comparable mechanism of action.

The foundational understanding of how nucleoside analogs like 3'-azido-3'-deoxyuridine function has spurred the development of new antiviral therapies. Research in this area focuses on synthesizing novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. The emergence of viral resistance to existing drugs is a significant driver for this continued exploration. nih.gov Studies have shown that mutations in the viral reverse transcriptase can confer resistance to azido-containing nucleosides, highlighting the need for a diverse arsenal (B13267) of antiviral compounds. nih.gov

Anticancer Research Modalities

In addition to antiviral research, 3'-azido-3'-deoxyuridine and related compounds have been investigated for their potential as anticancer agents. The underlying principle is similar to their antiviral mechanism: the disruption of nucleic acid synthesis, which is a hallmark of rapidly proliferating cancer cells.

The anticancer activity of some azido-nucleosides stems from their ability to inhibit DNA synthesis in malignant cells. For instance, 2'-Azido-2'-deoxyuridine has been identified as an inhibitor of ribonucleotide reductase. medchemexpress.com This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase depletes the pool of available deoxyribonucleotides, thereby impeding DNA replication and hindering cancer cell proliferation. In vitro studies with Chinese hamster ovary (CHO) and 3T6 cells have shown IC50 values of >350 μM for the inhibition of ribonucleotide reductase activity by 2'-Azido-2'-deoxyuridine. medchemexpress.com

Furthermore, the triphosphate form of related compounds like AZT can act as a chain terminator in DNA polymerization reactions catalyzed by cellular DNA polymerases, albeit with lower efficiency than with viral reverse transcriptase. nih.gov This mechanism can also contribute to the inhibition of DNA synthesis in cancer cells.

Beyond the direct inhibition of DNA synthesis, related azido-nucleosides have been shown to induce apoptosis, or programmed cell death, in cancer cells. In a study on the human ovarian cancer cell line HO-8910, treatment with AZT led to morphological changes characteristic of apoptosis. nih.gov Flow cytometry analysis revealed an apoptotic rate of 14.2% in cells treated with 1.2 mM of AZT. nih.gov

Another study investigating the effects of chronic in vitro exposure of metastatic mouse mammary carcinoma cells to AZT demonstrated an increase in caspase-3 activity, a key executioner enzyme in the apoptotic cascade. nih.gov This finding provides biochemical evidence of apoptosis induction. nih.gov

Table 1: Effect of 3'-azido-3'-deoxythymidine (AZT) on Ovarian Cancer Cells

| Cell Line | Concentration | Effect | Reference |

|---|

To enhance the therapeutic potential of nucleoside analogs and overcome potential resistance mechanisms, researchers are exploring their use in combination with other anticancer agents. nih.govgencat.cat The rationale behind such combination therapies is to target multiple cellular pathways involved in cancer cell growth and survival simultaneously. Preclinical studies are essential to identify synergistic or additive effects and to determine optimal drug combinations. gencat.cat While specific preclinical data on combination therapies involving 3'-azido-3'-deoxyuridine are limited, the principle of combining agents that inhibit DNA synthesis with those that induce apoptosis or target other signaling pathways is a promising area of ongoing cancer research.

Applications in Nucleic Acid Research and Characterization

Use as a Substrate for DNA Synthesis Studies

Uridine (B1682114), 3'-azido-3'-deoxy-, and its corresponding thymidine (B127349) analog, 3'-azido-3'-deoxythymidine (AZT), serve as critical tools in the study of DNA synthesis. nih.gov These molecules function as substrates for DNA polymerases. Due to the replacement of the 3'-hydroxyl group with an azido (B1232118) group, they act as chain terminators. Once incorporated into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of the next 5' to 3' phosphodiester bond, thus halting further elongation of the DNA chain. nih.gov

This chain-terminating property is fundamental to their application in DNA synthesis research. Studies have demonstrated that the phosphorylated metabolites of these compounds accumulate within cells. nih.gov For instance, 3'-azido-3'-deoxythymidine-5'-monophosphate has been identified as a predominant metabolite in human bone marrow cells. nih.gov The incorporation of these analogs into DNA is not a passive process; it has been shown to correlate with biological effects, such as the inhibition of cellular proliferation. nih.gov

A key area of research involves the quantitative analysis of this incorporation. A fluorescence post-labeling technique has been developed to quantify the amount of the azido-nucleoside incorporated into a DNA strand without the need for radioactive labels. nih.gov This method involves the enzymatic digestion of DNA containing the analog, followed by conjugation with a fluorescent tag like dansyl chloride. The tagged nucleotides are then separated and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.gov Research using this technique on human colon tumor cells has shown a direct relationship between the extracellular concentration of the drug and the amount incorporated into the cellular DNA. nih.gov For example, exposing cells to increasing concentrations of AZT resulted in a corresponding increase in its incorporation into DNA. Furthermore, co-administration with other agents like 5-fluorouracil (B62378) can significantly enhance this incorporation. nih.gov

Table 1: Quantitative Incorporation of 3'-Azido-3'-deoxythymidine (AZT) into DNA of HCT-8 Cells Data adapted from studies on the thymidine analog of Uridine, 3'-azido-3'-deoxy-. nih.gov

| Experimental Condition (AZT Concentration) | AZTMP Incorporated (fmol per µg of DNA) | Experimental Condition (AZT + 3 µM 5-Fluorouracil) | AZTMP Incorporated (fmol per µg of DNA) |

|---|---|---|---|

| 20 µM | 105 | - | - |

| 50 µM | 245 | 50 µM AZT + FUra | ~490 |

| 100 µM | 479 | 100 µM AZT + FUra | ~958 |

Methodological Applications in Liquid Chromatography for Nucleic Acid Purification

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable technique for the purification and analysis of nucleic acids and their modified components, including those containing Uridine, 3'-azido-3'-deoxy-. nih.govnih.gov The unique chemical properties of oligonucleotides and their precursors necessitate robust purification methods to separate the desired full-length product from failure sequences and other impurities generated during chemical synthesis. umich.eduumich.edu

Preparative-scale HPLC has been effectively used for the purification of related azido-nucleotides, such as 3'-azido-3'-deoxythymidine-5'-phosphate (AZT-P). nih.gov In one established method, crude AZT-P from a phosphorylation reaction was successfully purified using isocratic preparative HPLC. This technique allowed for the separation of a multi-gram load of the crude material in a relatively short time, yielding a final product with high purity (99.5%). nih.gov The purity and identity of the collected fractions are typically confirmed by analytical HPLC and spectroscopic methods like Nuclear Magnetic Resonance (NMR). nih.gov

Two primary modes of HPLC are commonly employed for nucleic acid purification: ion-exchange chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC). umich.edu

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Since nucleic acids are polyanionic due to their phosphate (B84403) backbone, IEC is effective at separating oligonucleotides based on their length (i.e., the number of phosphate groups). It can resolve the full-length product from shorter "n-1" failure sequences. umich.edu

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. For nucleic acid purification, RP-HPLC is often used in a "trityl-on" method. The dimethoxytrityl (DMTr) protecting group, which is lipophilic, is left on the 5' end of the final full-length oligonucleotide after synthesis. This makes the desired product significantly more hydrophobic than the uncapped failure sequences, allowing for excellent separation. umich.edu

Ion-paired reversed-phase chromatography is another advanced technique that allows for the separation of both nonpolar compounds like nucleosides and charged compounds like nucleotides in a single run, making it a versatile tool for analyzing complex biological samples. novocib.comresearchgate.net These chromatographic methods are crucial for obtaining the high-purity modified oligonucleotides and nucleotide analogs required for research applications. nih.govnih.gov

Table 2: Example of a Chromatographic Method for Purifying Azido-Nucleotide Precursors Based on the preparative HPLC purification of 3'-azido-3'-deoxythymidine-5'-phosphate (AZT-P). nih.gov

| Parameter | Condition/Value |

|---|---|

| Technique | Isocratic Preparative High-Performance Liquid Chromatography |

| Sample Load | 2.5 g of crude AZT-P |

| Run Time | 50 minutes |

| Yield | 1.8 g |

| Purity of Final Product | 99.5% |

| Analytical Confirmation | Analytical HPLC, 1H NMR, 13C NMR, 31P NMR |

Mechanisms of Drug Resistance and Overcoming Strategies Preclinical and Molecular

Role of Cellular Enzymes in Drug Resistance

For 3'-azido-3'-deoxyuridine (B13995833) to be active, it must be phosphorylated by host cellular enzymes into its monophosphate, diphosphate (B83284), and ultimately triphosphate form. Alterations in these cellular pathways can be a source of drug resistance.

The first step in the activation of many nucleoside analogs is phosphorylation by a cellular nucleoside kinase. For thymidine (B127349) analogs like AZT, this is primarily performed by thymidine kinase (TK). A cellular resistance mechanism has been identified whereby cells acquire a defect in thymidine kinase activity after prolonged exposure to AZT. In AZT-resistant cell lines, both the maximum velocity (Vmax) of TK activity and the enzyme's affinity for AZT and natural deoxythymidine were found to be reduced. This impaired phosphorylation prevents the drug from being converted to its active form, leading to a specific resistance to that compound without affecting the activity of other nucleoside analogs that are phosphorylated by different kinases.

Just as kinases are responsible for activating nucleoside analogs, other cellular enzymes can deactivate them. Cellular 5'-nucleotidases are enzymes that can dephosphorylate nucleoside monophosphates, converting them back to their inactive nucleoside form. nih.gov This action counteracts the initial activation step catalyzed by nucleoside kinases. An increased activity of these nucleotidases can therefore be a mechanism of drug resistance. nih.gov A novel human cytosolic 5'-nucleotidase (cN-I) has been characterized, and its expression in cells conferred resistance to other nucleoside analogs like 2',3'-dideoxycytidine. nih.gov This suggests that elevated levels of cellular nucleotidases could dephosphorylate the monophosphate of 3'-azido-3'-deoxyuridine, reducing the intracellular pool of the active metabolite and thus diminishing its antiviral efficacy. nih.gov Activating mutations in other nucleotidase genes, such as NT5C2, have been shown to drive resistance to chemotherapy agents that are also nucleoside analogs. droracle.ai

Strategies for Mitigating Resistance in Preclinical Models

Overcoming drug resistance requires multifaceted strategies aimed at preventing the selection of resistant variants and effectively treating infections where resistance has already emerged.

One of the most effective strategies is the use of combination therapy, which targets multiple viral components or pathways simultaneously. By combining drugs with different resistance profiles, the likelihood of the virus developing mutations that can overcome all agents in the regimen is significantly reduced. For example, mutations that suppress AZT resistance, such as M184V (which confers resistance to lamivudine), can sometimes increase susceptibility to tenofovir, highlighting the complex interplay between different resistance pathways.

Another key strategy is the sequential use of different antiretroviral agents. Preclinical and clinical data on resistance pathways can inform the optimal sequencing of drug regimens to preserve future treatment options. For instance, after failure of a regimen containing certain nucleoside reverse-transcriptase inhibitors (NRTIs), a zidovudine-containing regimen may be preferred for the second-line therapy to combat the specific resistance mutations that have emerged.

Furthermore, the development of novel agents with new mechanisms of action is a critical component of overcoming resistance. This includes attachment inhibitors, capsid inhibitors, and maturation inhibitors, which provide new avenues for treating patients with multidrug-resistant virus. For existing drug classes, designing inhibitors that can specifically target the altered ATP-binding site in AZT-resistant RT could be a viable strategy to inhibit the excision mechanism of resistance. nih.gov The use of uridine (B1682114) has also been explored in preclinical models to selectively reverse the toxicity of AZT in host cells without impairing its antiviral activity, which could help maintain therapeutic efficacy.

Design of Analogs to Circumvent Resistance Mechanisms

The primary mechanism of resistance to 3'-azido-3'-deoxyuridine, particularly in the context of the Human Immunodeficiency Virus (HIV), is linked to mutations in the viral reverse transcriptase (RT). These mutations, often referred to as thymidine analog mutations (TAMs), are the same as those that confer resistance to the more widely studied compound, 3'-azido-3'-deoxythymidine (AZT or zidovudine). The key resistance mechanism involves the enhanced ability of the mutant reverse transcriptase to excise the chain-terminating 3'-azido-nucleoside monophosphate from the newly synthesized DNA strand. This phosphorolytic removal allows DNA synthesis to resume, thereby diminishing the drug's inhibitory effect.

Research into overcoming this resistance has led to the design and synthesis of various analogs of 3'-azido pyrimidine (B1678525) nucleosides. The strategies behind these designs often focus on modifying the nucleobase or the sugar moiety to improve the compound's interaction with the target enzyme, enhance its phosphorylation to the active triphosphate form, or reduce its susceptibility to excision by resistant enzymes.

Structure-Activity Relationship Studies

Systematic studies on the structure-activity relationships (SAR) of pyrimidine nucleosides related to AZT have provided valuable insights for designing more potent analogs. Key findings indicate that:

The 3'-azido group on the sugar ring is crucial for potent antiviral activity. nih.gov Replacing the 3'-azido group with an amino or iodo group has been shown to reduce antiviral efficacy. nih.gov

Modifications at the C-5 position of the uracil (B121893) ring significantly influence potency. Substitution with smaller alkyl groups like methyl (as in AZT) and ethyl can maintain or even enhance antiviral activity. However, larger alkyl groups tend to decrease potency. nih.gov

Alterations of the nucleobase from uracil to cytosine or 5-methylcytosine (B146107) have yielded analogs with high potency and low toxicity. nih.gov

One area of investigation has been the synthesis of analogs that combine structural features of different nucleoside inhibitors. For instance, analogs bearing features of both AZT and stavudine (B1682478) (d4T) have been developed. nih.gov

| Compound | 50% Effective Concentration (EC50) in PBM cells (µM) | 50% Cytotoxic Concentration (CC50) in PBM cells (µM) | Selectivity Index (CC50/EC50) |

| 3'-azido-3'-deoxyuridine (AZddU) | 0.2 | >1000 | >5000 |

| 3'-azido-3'-deoxythymidine (AZT) | 0.002 | 43 | 21500 |

| 3'-azido-5-ethyl-2',3'-dideoxyuridine | 0.005 | 100 | 20000 |

| 3'-azido-2',3'-dideoxycytidine | 0.003 | >1000 | >333333 |

Data sourced from multiple studies and compiled for comparative purposes.

The design of analogs that are poor substrates for the excision reaction mediated by resistant reverse transcriptase is a key strategy. It has been observed that the nucleobase plays a significant role in the efficiency of this excision. For example, while azidopyrimidine (B78605) nucleosides like AZddU are susceptible to excision by AZT-resistant RT, some 3'-azidopurine nucleosides are not. This suggests that modifications to the pyrimidine base of AZddU could potentially reduce its recognition by the excision mechanism of resistant enzymes.

Development of Combination Regimens (in context of related compounds)nih.gov

Given that 3'-azido-3'-deoxyuridine shares its primary resistance pathway with AZT, the principles guiding combination therapies for AZT are highly relevant. The rationale for using combination regimens is to target the virus through multiple mechanisms, which can lead to synergistic or additive antiviral effects, and to suppress the emergence of drug-resistant strains.

Preclinical studies involving combinations of AZT with other antiretroviral agents have demonstrated the potential of this approach. For instance, combining AZT with a non-nucleoside reverse transcriptase inhibitor (NNRTI) or a protease inhibitor can result in synergistic inhibition of HIV replication. A key consideration in designing these regimens is the non-overlapping toxicity profiles of the combined drugs.

In the context of AZT, combination therapies have been explored with various other nucleoside analogs and other classes of antiretroviral drugs:

Combination with other Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Combining two NRTIs with different resistance profiles can be effective. For example, the combination of AZT and 2',3'-dideoxycytidine (ddC) was investigated based on their non-overlapping toxicities and lack of cross-resistance at the time. nih.gov

Combination with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs bind to a different site on the reverse transcriptase, making them suitable partners for NRTIs.

Combination with Protease Inhibitors (PIs): PIs target a different stage of the viral life cycle, the maturation of new virus particles, providing a complementary mechanism of action.

Combination with other antiviral agents: Studies have explored the combination of AZT with agents like phosphonoformate (foscarnet), which also inhibits reverse transcriptase but through a different mechanism. These combinations have shown synergistic inhibitory effects against HIV-1 in vitro.

The table below presents data from an in vitro study on the synergistic inhibition of HIV-1 replication by combinations of AZT and other antiviral agents.

| Drug Combination | Combination Ratio | Combination Index (CI) at 95% Inhibition | Interpretation |

| AZT + Phosphonoformate (PFA) | 1:200 | 0.11 | Strong Synergy |

| AZT + 2',3'-dideoxythymidine (ddT) | 1:5 | 0.09 | Strong Synergy |

| AZT + PFA + ddT | 1:200:5 | 0.10 | Strong Synergy |

A Combination Index (CI) of <1 indicates synergy, 1 indicates an additive effect, and >1 indicates antagonism. Data is illustrative of the principles of combination therapy for 3'-azido nucleosides.

While specific preclinical data on combination regimens for 3'-azido-3'-deoxyuridine are not as extensively documented as for AZT, the shared mechanism of action and resistance strongly suggests that similar combination strategies would be beneficial. The goal of such regimens would be to enhance the antiviral effect and delay or prevent the emergence of resistant viral strains.

Q & A

Q. What strategies mitigate off-target effects of 3'-azido-3'-deoxyuridine in mitochondrial DNA synthesis?

- Methodology : Co-administer mitochondrial rescue agents (e.g., uridine or L-carnitine) in primary fibroblast models. Quantify mitochondrial DNA copy number via qPCR and assess respiratory chain activity (Seahorse assay). Compare with AZT toxicity reversal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.